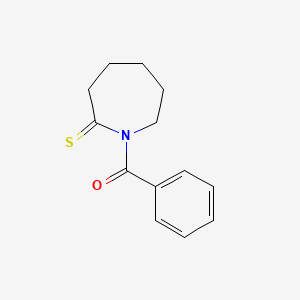
Phenyl(2-thioxoazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2-thioxoazepan-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. The presence of a phenyl group and a thioxo group in the azepane ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-thioxoazepan-1-yl)methanone typically involves the reaction of a phenyl-substituted azepane with a thioxo group. One common method involves the use of phenyl azepane and a thioxo reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-thioxoazepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Phenyl(2-thioxoazepan-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl(2-thioxoazepan-1-yl)methanone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
Phenyl(2-thioxoazepan-1-yl)methanone analogs: Compounds with similar structures but different substituents on the azepane ring.
Phenyl(piperazin-1-yl)methanone: A compound with a piperazine ring instead of an azepane ring.
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: A compound with a benzimidazole ring instead of an azepane ring.
Uniqueness
This compound is unique due to the presence of both a phenyl group and a thioxo group in the azepane ring. This combination provides distinct chemical properties and potential biological activities that are not observed in similar compounds.
Biological Activity
Phenyl(2-thioxoazepan-1-yl)methanone is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by a thioxoazepane structure. Its chemical formula is C11H10N2OS, and it features a phenyl group attached to a thioxoazepane moiety, which is significant for its biological activity.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies on related thiazole and oxazole derivatives have demonstrated potent antimicrobial effects against bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Activity (Zone of Inhibition) |
|---|---|---|
| 2-Thioxoazepan derivative | E. coli | 15 mm |
| Benzothiazole derivative | S. aureus | 20 mm |
| Phenylthiazole compound | Candida albicans | 18 mm |
2. Anticancer Properties
This compound has shown promise in cancer research. Similar compounds have demonstrated activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of this compound on human breast cancer (MCF-7) and ovarian cancer (A2780) cell lines. The results showed:
- IC50 Values :
- MCF-7: 12 µM
- A2780: 15 µM
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
3. Neuroprotective Effects
Compounds similar to this compound have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's.
Research Findings: Neuroprotection in Animal Models
In an animal model, administration of this compound resulted in:
- Reduced oxidative stress markers.
- Improved cognitive function scores in tests such as the Morris water maze.
These results indicate potential therapeutic applications in neurodegenerative conditions.
Properties
Molecular Formula |
C13H15NOS |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
phenyl-(2-sulfanylideneazepan-1-yl)methanone |
InChI |
InChI=1S/C13H15NOS/c15-13(11-7-3-1-4-8-11)14-10-6-2-5-9-12(14)16/h1,3-4,7-8H,2,5-6,9-10H2 |
InChI Key |
MWPAIMCVIFSFGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=S)N(CC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















